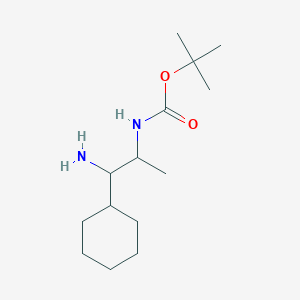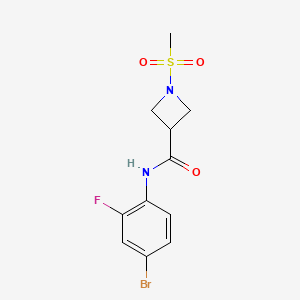
N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as BFA-223, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BFA-223 is a small molecule that belongs to the class of azetidine-3-carboxamide compounds. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Scientific Research Applications
Polymer Synthesis and Material Science
One application of N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is in the field of polymer synthesis. For instance, N-(methanesulfonyl)azetidine (MsAzet) was explored for its potential in anionic polymerization, leading to the synthesis of polymers with sulfonyl groups incorporated into the polymer backbone. This process is facilitated by the reaction of MsAzet with potassium(azetidin-1-ylsulfonyl) methanide (KMsAzet) formed by deprotonation, highlighting a novel pathway in activated monomer anionic polymerization with potential implications for material science and engineering (Reisman et al., 2020).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of azetidine, such as N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, serve as crucial intermediates or structural motifs in the design and synthesis of potential therapeutic agents. For example, azetidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the importance of the azetidine scaffold in developing new antimicrobial agents (Samadhiya et al., 2013). Furthermore, azetidinones, derived from azetidine, have been investigated for their potential as antidepressant and nootropic agents, highlighting the broad spectrum of pharmacological applications stemming from azetidine-based compounds (Thomas et al., 2016).
Enzyme Inhibition Studies
Azetidine derivatives also find applications in enzyme inhibition studies, offering insights into enzyme mechanics and potential therapeutic targets. For example, substituted benzenesulfonamides, structurally related to azetidine derivatives, have been explored as aldose reductase inhibitors with antioxidant activity. These studies contribute to understanding the molecular basis of diseases like diabetes and the development of novel therapeutic strategies (Alexiou & Demopoulos, 2010).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O3S/c1-19(17,18)15-5-7(6-15)11(16)14-10-3-2-8(12)4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKZNKYERXLEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

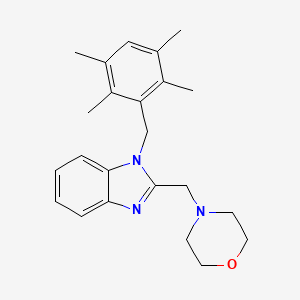

![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)



![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)
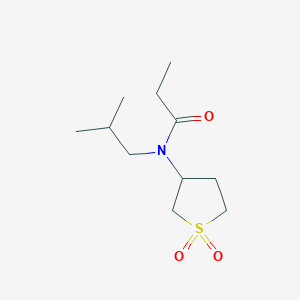

![3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2370769.png)
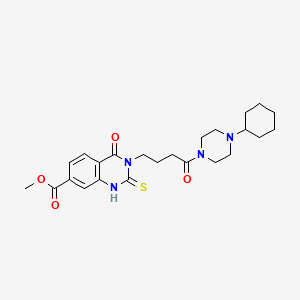
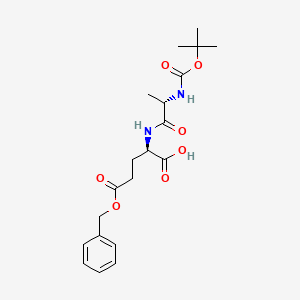
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370773.png)
